molecular formula C16H18N2O4S2 B2656660 3-(N-methyl4-methoxybenzenesulfonamido)-N-(prop-2-en-1-yl)thiophene-2-carboxamide CAS No. 1115871-60-7

3-(N-methyl4-methoxybenzenesulfonamido)-N-(prop-2-en-1-yl)thiophene-2-carboxamide

Cat. No.: B2656660
CAS No.: 1115871-60-7
M. Wt: 366.45
InChI Key: YJSSBXKJNROCFU-UHFFFAOYSA-N
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Description

The compound 3-(N-methyl-4-methoxybenzenesulfonamido)-N-(prop-2-en-1-yl)thiophene-2-carboxamide features a thiophene-2-carboxamide core with two critical substituents:

  • A 4-methoxy-N-methylbenzenesulfonamido group at position 3 of the thiophene ring.
  • An allyl group (prop-2-en-1-yl) attached to the carboxamide nitrogen at position 2.

This structural framework combines electron-donating (methoxy) and electron-withdrawing (sulfonamido) groups, which may influence reactivity, solubility, and biological interactions.

Properties

IUPAC Name

3-[(4-methoxyphenyl)sulfonyl-methylamino]-N-prop-2-enylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S2/c1-4-10-17-16(19)15-14(9-11-23-15)18(2)24(20,21)13-7-5-12(22-3)6-8-13/h4-9,11H,1,10H2,2-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJSSBXKJNROCFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(SC=C1)C(=O)NCC=C)S(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N-methyl4-methoxybenzenesulfonamido)-N-(prop-2-en-1-yl)thiophene-2-carboxamide typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources under acidic conditions.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced via the reaction of the thiophene ring with an appropriate acid chloride or anhydride in the presence of a base such as triethylamine.

    Attachment of the Prop-2-en-1-yl Group: This can be achieved through a Heck reaction, where the thiophene ring is coupled with an alkene in the presence of a palladium catalyst.

    Sulfonamide Formation: The sulfonamide group can be introduced by reacting the compound with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-(N-methyl4-methoxybenzenesulfonamido)-N-(prop-2-en-1-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, diisobutylaluminum hydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

3-(N-methyl4-methoxybenzenesulfonamido)-N-(prop-2-en-1-yl)thiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a drug candidate due to its unique structural features, which may interact with biological targets.

    Materials Science: The thiophene ring is known for its electronic properties, making this compound a candidate for use in organic electronics and conductive polymers.

    Biological Studies: The compound can be used in studies to understand the interactions between sulfonamides and biological systems, potentially leading to the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 3-(N-methyl4-methoxybenzenesulfonamido)-N-(prop-2-en-1-yl)thiophene-2-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, while the thiophene ring can interact with aromatic residues in proteins.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Thiophene-2-Carboxamide Derivatives

Sulfonamido and Carboxamide Substituents
Compound Name (Source) R1 (Sulfonamido) R2 (Carboxamide) Key Findings
Target Compound N-methyl-4-methoxybenzene Allyl Hypothesized enhanced solubility due to methoxy group; allyl may enable further functionalization .
T-IV-B () p-Tolyl Phenyl 74% yield; IR shows N-H (3280 cm⁻¹), C=O (1680 cm⁻¹), and C-S-C (690 cm⁻¹) .
N-(2-Nitrophenyl) () 2-Nitrophenyl High melting point (397 K); crystal packing dominated by C–H⋯O/S interactions .
4a () 4-Methylbenzene Bis(allyl) Synthesized via NaH/DMF-mediated allylation; demonstrates steric flexibility .
  • Methoxy vs.
Thiophene Ring Modifications
Compound Name (Source) Thiophene Substituents Key Properties
Target Compound 3-Sulfonamido, 2-Carboxamide Balanced electronic effects from methoxy (electron-donating) and sulfonamido (electron-withdrawing) groups.
3-(4-Chlorophenyl)-5-(Methylsulfanyl) () 4-Chlorophenyl, 5-methylsulfanyl Increased lipophilicity; CAS 477857-99-1 highlights commercial relevance .
SAG Derivatives () Benzo[b]thiophene core Act as Smoothened receptor agonists; demonstrates bioactivity dependency on carboxamide substituents .
  • Thiophene vs. Benzothiophene : The benzo[b]thiophene core in SAG derivatives () enhances planar rigidity, favoring protein binding, whereas the thiophene core in the target compound may offer greater synthetic versatility .

Spectroscopic and Crystallographic Data

  • IR Spectroscopy : Key peaks for the target compound would likely include N–H (~3300 cm⁻¹), C=O (~1680 cm⁻¹), and C–S–C (~690 cm⁻¹), consistent with T-IV-B and related analogs .

Biological Activity

The compound 3-(N-methyl-4-methoxybenzenesulfonamido)-N-(prop-2-en-1-yl)thiophene-2-carboxamide is a member of the thiophene carboxamide derivatives, which have garnered attention for their potential biological activities, particularly in the field of cancer therapeutics. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of the compound features a thiophene ring, which is known for its electron-rich characteristics that enhance biological interactions. The presence of the methoxybenzenesulfonamide and prop-2-en-1-yl groups contributes to its pharmacological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives. For instance, a study synthesized various thiophene carboxamide derivatives and evaluated their activity against Hep3B cancer cell lines. The results demonstrated that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 5.46 µM to 12.58 µM against Hep3B cells .

The mechanism by which these compounds exert their anticancer effects often involves disruption of tubulin polymerization, akin to the well-known anticancer agent Combretastatin A-4 (CA-4). The thiophene ring plays a crucial role in binding to tubulin, leading to cell cycle arrest and apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the efficacy of thiophene carboxamide derivatives. Modifications in the substituents on the thiophene and benzenesulfonamide rings can significantly influence biological activity. For example, shifting halogen positions on phenyl rings has been shown to enhance anticancer activity, with some compounds achieving IC50 values below 11.6 μg/mL against Hep3B cells .

Case Studies

  • Case Study on Compound 2b :
    • Activity : Exhibited an IC50 value of 5.46 µM.
    • Mechanism : Induced aggregation in Hep3B spheroid formation, disrupting normal cellular architecture.
    • Binding Dynamics : Molecular docking studies indicated stable interactions with tubulin similar to CA-4 .
  • Case Study on Compound 2e :
    • Activity : Showed an IC50 value of 12.58 µM.
    • Cell Cycle Effects : Caused G2/M phase arrest in cancer cells.
    • Structural Insights : The presence of specific functional groups was critical for its binding affinity and biological activity .

Comparative Analysis with Other Thiophene Derivatives

A comparative analysis reveals that thiophene-based drugs have diverse biological activities beyond anticancer effects, including anti-inflammatory and antimicrobial properties . The following table summarizes some key findings:

Compound NameBiological ActivityIC50 Value (µM)Mechanism
Compound 2bAnticancer5.46Tubulin binding
Compound 2eAnticancer12.58Cell cycle arrest
OSI-390AnticancerNot specifiedInhibition of kinases
RelugolixAnticancerNot specifiedHormonal modulation

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